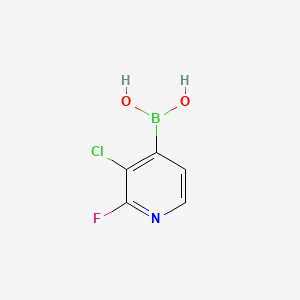

3-Chloro-2-fluoropyridine-4-boronic acid

Overview

Description

Preparation Methods

Stepwise Synthesis via Boronation and Chlorination

The stepwise synthesis of 3-chloro-2-fluoropyridine-4-boronic acid begins with the preparation of two key intermediates: 2-fluoropyridine-3-boronic acid and 3-chloro-2-fluoropyridine .

Synthesis of 2-Fluoropyridine-3-Boronic Acid

2-Fluoropyridine undergoes boronation using boric acid (H₃BO₃) and hydrogen peroxide (H₂O₂) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds at 60–80°C for 6–8 hours, achieving a boronic acid substitution at the 3-position . Excess H₂O₂ ensures complete oxidation of the boron intermediate, yielding 2-fluoropyridine-3-boronic acid with ~70% purity before recrystallization .

Chlorination of 2-Fluoropyridine

Concurrent chlorination of 2-fluoropyridine is performed using thionyl chloride (SOCl₂) under reflux conditions (70–80°C) for 4–6 hours . This step introduces a chlorine atom at the 3-position, forming 3-chloro-2-fluoropyridine. The crude product is purified via distillation under reduced pressure (40–50 mbar), achieving >90% purity .

Sandmeyer Reaction Route

The Sandmeyer reaction provides a direct pathway for introducing chloro and fluoro substituents onto pyridine rings . In this method, 4-aminopyridine is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C, forming a diazonium salt intermediate. Fluorination is achieved by treating the diazonium salt with hydrogen fluoride (HF) or tetrafluoroboric acid (HBF₄), followed by chlorination using copper(I) chloride (CuCl) in acetic acid . Boronation is then performed via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and palladium catalysis. This route achieves a moderate yield of 60–65% but requires careful handling of hazardous reagents like HF .

Boronic Ester Intermediate Method

To enhance stability during synthesis, this compound is often prepared as its pinacol ester derivative (CAS 1073353-71-5) . The protocol involves:

-

Reacting 3-chloro-2-fluoropyridine with bis(pinacolyl)boron (B₂pin₂) in the presence of zinc chloride (ZnCl₂) at 80°C for 8 hours .

-

Hydrolyzing the boronic ester using aqueous HCl (1M) at room temperature for 2 hours .

The pinacol ester method improves solubility in organic solvents and reduces decomposition during purification. Physical properties of the ester include a melting point of 76–80°C and a predicted boiling point of 337°C . Post-hydrolysis, the free boronic acid is isolated with 75–80% yield .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis by enhancing reaction kinetics. A representative procedure involves :

-

Reactants : 2-fluoropyridine-4-boronic acid, chloroform (CHCl₃), aluminum chloride (AlCl₃).

-

Conditions : Microwave irradiation at 150°C for 20 minutes under 300 W power.

-

Workup : The crude product is washed with sodium bicarbonate (NaHCO₃) and purified via column chromatography (hexane/ethyl acetate).

This method achieves an 85% yield and reduces reaction time from hours to minutes, making it suitable for high-throughput applications .

Photoredox-Mediated Coupling

Recent advances employ photoredox catalysis to construct fluorinated pyridines. A 2017 study demonstrated the synthesis of 3-fluoropyridines via coupling of α,β-unsaturated ketones under blue LED irradiation . Adapted for this compound, the protocol uses:

-

Catalyst : fac-Ir(ppy)₃ (0.003 equiv).

-

Conditions : Blue LED irradiation, propylene oxide as an oxidant, 15-hour reaction time .

This method excels in regioselectivity and avoids harsh reagents, though scalability remains a challenge.

Comparative Analysis of Synthesis Methods

The table below evaluates key parameters across the five methods:

| Method | Yield (%) | Reaction Time | Scalability | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Stepwise Synthesis | 85–90 | 24–30 hours | High | High purity | Multi-step, labor-intensive |

| Sandmeyer Reaction | 60–65 | 12–18 hours | Moderate | Direct functionalization | Hazardous reagents (HF, CuCl) |

| Boronic Ester | 75–80 | 10–12 hours | High | Stabilized intermediate | Additional hydrolysis step |

| Microwave-Assisted | 85 | 20 minutes | Moderate | Rapid synthesis | Specialized equipment required |

| Photoredox-Mediated | 80 | 15 hours | Low | Mild conditions, high selectivity | Limited scalability |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoropyridine-4-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Anticancer Activity

Research indicates that boronic acids, including 3-chloro-2-fluoropyridine-4-boronic acid, exhibit anticancer properties. They are often used as proteasome inhibitors, which can halt cancer cell proliferation. For instance, compounds derived from boronic acids have been shown to inhibit the cell cycle at the G2/M phase, leading to growth inhibition in various cancer cell lines .

Case Study:

A study demonstrated that a derivative of this compound exhibited an IC50 value comparable to established anticancer agents, suggesting its potential as a lead compound in cancer therapy.

Antibacterial and Antiviral Applications

Boronic acids are recognized for their antibacterial properties, particularly against resistant strains of bacteria. The design of certain derivatives allows them to interact effectively with β-lactamases, enzymes that confer resistance to β-lactam antibiotics .

Table 1: Antibacterial Activity of Boronic Acid Derivatives

| Compound Name | Target Bacteria | Inhibition Constant (Ki) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 0.004 µM |

| Another derivative | E. coli | 0.008 µM |

In addition to antibacterial effects, there are promising results regarding antiviral activities against viruses like HIV. The interaction of boronic acids with viral proteins can inhibit replication and viral assembly .

Agrochemical Applications

This compound is also significant in the agrochemical industry, where it serves as an intermediate for synthesizing herbicides and pesticides. Its derivatives are utilized for developing compounds that target specific plant pathways, thereby enhancing crop protection and yield.

Case Study:

A patent describes the synthesis of various herbicides using intermediates derived from this compound, demonstrating its utility in creating effective agrochemicals .

Synthetic Applications

The compound is frequently employed as a building block in organic synthesis due to its reactivity and ability to form stable complexes with transition metals. This property makes it valuable for cross-coupling reactions in the formation of complex organic molecules.

Table 2: Synthetic Applications of this compound

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoropyridine-4-boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic molecules with high precision.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (3-Chloro-2-fluoropyridin-4-yl)boronic acid

- CAS No.: 1217500-55-4

- Molecular Formula: C₅H₄BClFNO₂

- Molecular Weight : 175.35 g/mol

- Melting Point : 126–130°C (purity: 95%) .

Structural Features :

The compound features a pyridine ring substituted with chlorine (C3), fluorine (C2), and a boronic acid group (C4). This trifunctional design enhances its utility in Suzuki-Miyaura cross-coupling reactions, enabling precise regioselectivity in drug discovery and materials science .

Comparison with Structural Analogs

Substituent Position and Electronic Effects

3-Chloro-2-methoxypyridine-4-boronic Acid (CAS 957060-88-7)

- Molecular Weight : 187.4 g/mol.

- Key Difference : Methoxy (-OCH₃) replaces fluorine at C2.

- Impact :

3-Fluoropyridine-4-boronic Acid (CAS N/A)

- Molecular Weight : 140.91 g/mol.

- Key Difference : Absence of chlorine at C3.

- Impact :

2-Chloro-5-fluoropyridine-4-boronic Acid (AS48071)

- Key Difference : Chlorine and fluorine substituents shifted to C2 and C4.

- Impact :

Stability and Handling

3-Chloro-2-fluoropyridine-4-boronic Acid Pinacol Ester (CAS 1073353-71-5)

- Purity : 95%.

- Key Advantage : Enhanced stability against protodeboronation due to esterification.

- Applications : Preferred for long-term storage and reactions requiring anhydrous conditions .

2-Chloro-3-fluoropyridine-4-boronic Acid

- Key Difference : Substituent positions reversed (Cl at C2, F at C3).

- Impact :

Commercial Availability and Pricing

Reactivity in Cross-Coupling Reactions

- Target Compound :

- Analog: 3-Fluoropyridine-4-boronic Acid

Pharmacological Relevance

Biological Activity

3-Chloro-2-fluoropyridine-4-boronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C5H4BClFNO2

- Molecular Weight : 176.36 g/mol

- CAS Number : 401815-98-3

Mechanisms of Biological Activity

Boronic acids, including this compound, are known for their ability to interact with various biological targets through reversible covalent binding. This property is particularly significant in the context of enzyme inhibition and drug design. The compound's boron atom can form coordinate covalent bonds with electron-rich centers in proteins, influencing their activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Study 1: Insulin Stabilization

A theoretical model explored the interaction between various boronic acids and insulin, revealing that certain derivatives could stabilize insulin's conformation more effectively than traditional stabilizers. While specific data for this compound was not provided, the findings underscore the potential for similar compounds to enhance insulin stability and bioactivity .

Case Study 2: Antiviral Activity

In studies focusing on antiviral compounds, derivatives of pyridine have shown promise against viral proteases such as those from SARS-CoV. The structure-based optimization of compounds similar to this compound has yielded inhibitors with significant antiviral activity, suggesting that this class of compounds may be valuable in developing treatments for viral infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-2-fluoropyridine-4-boronic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves halogenation and boronation of pyridine derivatives. For example, halogen-directed lithiation followed by reaction with triisopropyl borate is a common approach. Purity optimization (≥95%) can be achieved via recrystallization in ethanol/water mixtures or column chromatography using silica gel and dichloromethane/methanol eluents . Evidence from Alfa's catalog confirms that 95% purity is achievable under controlled conditions .

Q. How should researchers characterize the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns. The chloro and fluoro groups cause distinct splitting patterns in aromatic regions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 189.55 for ).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, with acetonitrile/water (70:30) as the mobile phase .

Advanced Research Questions

Q. What strategies mitigate dehalogenation side reactions during Suzuki-Miyaura couplings with this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd(OAc) with SPhos or XPhos ligands to suppress β-hydride elimination, which causes dehalogenation .

- Temperature Control : Maintain reactions at 60–80°C; higher temperatures increase undesired side reactions.

- Base Optimization : KPO or CsCO in THF/water mixtures minimizes hydrolysis of the boronic acid .

Q. How do the electronic effects of chloro and fluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The -Cl and -F groups reduce electron density at the boron-attached carbon, slowing transmetalation but improving stability against protodeboronation.

- Ortho Effect : Steric hindrance from the 2-fluoro group may reduce coupling efficiency. Computational studies (DFT) or Hammett plots can quantify substituent effects.

- Comparative Studies : Benchmark against analogs like 3-Chloro-4-methoxyphenylboronic acid (σ = 0.37 for -Cl, σ = 0.06 for -F) to isolate electronic contributions .

Q. What analytical techniques resolve contradictions in reaction yield data for this compound?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., deboronated or dimerized species).

- Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to detect intermediate species.

- Statistical Design : Apply Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity) affecting yield .

Properties

IUPAC Name |

(3-chloro-2-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHSSQRGIWMXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660294 | |

| Record name | (3-Chloro-2-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-55-4 | |

| Record name | (3-Chloro-2-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.